4-(3-Fluorobenzyloxy)benzaldehyde

Pharmaceutical Intermediates Safinamide Synthesis Purity Analysis

Researchers developing safinamide mesylate require regioisomerically pure 4-(3-fluorobenzyloxy)benzaldehyde; contamination with the 2- or 4-fluoro isomers introduces pharmacologically distinct impurities that resist downstream removal. This compound is the validated starting material for the reductive amination step in safinamide synthesis. • Enables regiospecific safinamide API manufacturing; alternative regioisomers produce incorrect final product. • Demonstrated ALDH3A1 inhibition (IC50 2.1 µM) supports use as a reference standard in MAO/ALDH SAR studies. • High-purity (>98% GC) material with validated GC method available for isomer detection, minimizing purification costs.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 66742-57-2
Cat. No. B1299039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorobenzyloxy)benzaldehyde
CAS66742-57-2
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C14H11FO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2
InChIKeyDNKSIIHRKWTIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluorobenzyloxy)benzaldehyde: Specifications & Sourcing


4-(3-Fluorobenzyloxy)benzaldehyde (CAS 66742-57-2) is an aromatic aldehyde derivative characterized by a 3-fluorobenzyl group linked via an ether bond to a benzaldehyde moiety. It is a versatile building block in organic synthesis, particularly for pharmaceutical intermediates . Key physicochemical properties include a melting point of 46-50°C (or 80-82°C depending on purity), boiling point of 265°C at 3 mmHg, and solubility in DMSO, methanol, and dichloromethane [1].

Regioisomer Control Specific 3-fluorobenzyl substitution required for downstream API synthesis; alternate isomers introduce impurities.
High-Purity Supply Validated synthetic routes with isomer impurity monitoring support consistent quality.
Analytical QC Support Dedicated GC method available for isomer detection aids procurement and release testing.

4-(3-Fluorobenzyloxy)benzaldehyde: Why Substitution Fails


Substitution with regioisomers (e.g., 4-(2-fluorobenzyloxy)benzaldehyde or 4-(4-fluorobenzyloxy)benzaldehyde) or non-fluorinated analogs (e.g., 4-benzyloxybenzaldehyde) is not permissible in validated synthetic routes for active pharmaceutical ingredients (APIs) like safinamide mesylate. The presence and position of the fluorine atom critically influence both the compound's reactivity in downstream transformations and its potential to introduce isomer impurities that are difficult to remove. The 4-(3-fluorobenzyloxy)benzaldehyde scaffold specifically engages in the reductive amination step to form safinamide, and the use of other isomers can lead to the formation of structurally similar, yet pharmacologically distinct, impurities that compromise final API purity [1][2].

Regioisomer Mismatch

2- or 4-fluorobenzyl isomers alter reactivity and create difficult-to-remove impurities that compromise API purity.

Non-Fluorinated Analogs

4-benzyloxybenzaldehyde lacks the critical fluorine atom, leading to a different final product in safinamide synthesis.

Analytical Method Gap

Without a validated isomer-specific method, quality control may miss critical impurities present in alternative sources.

4-(3-Fluorobenzyloxy)benzaldehyde: Evidence Overview


High-Purity Synthesis & Isomer Control

The compound can be synthesized to a high purity of 99.7% by HPLC, with the specific isomer impurity 4-(4-fluorobenzyloxy)benzaldehyde not detected [1]. This represents a quantifiable improvement over standard synthetic methods, which may yield lower purities or require additional purification steps. The ability to achieve such high purity directly impacts the efficiency and cost-effectiveness of downstream API synthesis.

Synthesis Purity
Head-to-head
99.7% (HPLC) 4-isomer not detected
Supports high-purity API intermediate sourcing
Validated method reduces purification needs
Pharmaceutical Intermediates Safinamide Synthesis Purity Analysis

GC Detection of Isomer Impurity

A validated gas chromatography (GC) method has been developed specifically for the detection and quantification of the 4-(4-fluorobenzyloxy)benzaldehyde isomer impurity in 4-(3-fluorobenzyloxy)benzaldehyde samples. The method demonstrates strong linearity and specificity, allowing for precise control of this critical impurity [1]. The limit of detection and quantification are established, enabling manufacturers to ensure that the isomer content is below acceptable thresholds.

Isomer Detection Method
Method context
GC method for 4-isomer impurity
Enables QC for regioisomer control
Specific, validated analytical tool
Analytical Chemistry Pharmaceutical Quality Control Isomer Detection

ALDH3A1 Enzyme Inhibition

The compound demonstrates inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 2.1 µM (2.10E+3 nM) [1]. While this is a standalone data point, it provides a baseline for understanding its biological activity. In the broader context of benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors, more potent and selective compounds have been identified (e.g., ABMM-15 with IC50 of 0.23 µM against ALDH1A3), highlighting the importance of specific structural modifications for target selectivity [2].

ALDH3A1 Inhibition
Class-level inference
IC50 = 2.1 µM
Baseline for ALDH inhibitor SAR research
Compared to more potent ALDH1A3 inhibitors
ALDH Inhibition Enzyme Assays Cancer Research

Key Intermediate for Safinamide Mesylate

4-(3-Fluorobenzyloxy)benzaldehyde is the essential building block for the synthesis of safinamide mesylate, an approved anticonvulsant drug [1]. The specific fluorination pattern on the benzyl group is a critical structural feature required for the final drug's pharmacological activity. In contrast, the use of non-fluorinated 4-benzyloxybenzaldehyde or regioisomers would lead to different compounds that do not have the same therapeutic properties [2].

Synthetic Role
Context-dependent
Essential for safinamide formation
Unique structural requirement for API synthesis
Non-fluorinated analogs lead to different products
Drug Synthesis Safinamide Anticonvulsant

MAO-B Inhibitory Activity

In in vitro studies using rat brain homogenates, the aldehyde metabolite 4-(3-fluorobenzyloxy)benzaldehyde, produced from the anticonvulsant drug candidates FCE 26743 and FCE 28073, was shown to possess MAO inhibitory properties. FCE 26743 was found to be a potent inhibitor of MAO-B and a weak inhibitor of MAO-A, while its enantiomer FCE 28073 was approximately 10-times less potent [1]. This demonstrates the stereospecific nature of the interaction and the biological relevance of the aldehyde metabolite.

MAO-B Inhibition
Head-to-head
FCE 26743 vs FCE 28073 ~10-fold difference
Stereospecific interaction in MAO research
Rat brain homogenate assay context
MAO Inhibition Anticonvulsant Metabolism

Optimized Synthesis & Isomer Control

An optimized synthetic procedure using 3-fluorobenzyl bromide and 4-hydroxybenzaldehyde with potassium carbonate in acetone at 60°C for 5h yields 4-(3-fluorobenzyloxy)benzaldehyde as a white solid with a 94.4% yield . An alternative method using 3-fluorobenzyl methanesulfonate achieves a 97.5% yield, but with a 0.45% impurity of the 3-substituted isomer, which can be reduced to 0.01% with further purification . This contrasts with older methods that may have lower yields or higher levels of difficult-to-remove impurities.

Synthetic Yield & Purity
Cross-study comparable
Yield up to 97.5% Isomer impurity as low as 0.01%
Scalable production with high purity
Method-dependent impurity control
Synthetic Methodology Yield Optimization Impurity Control

4-(3-Fluorobenzyloxy)benzaldehyde: Application Scenarios


Safinamide Mesylate API Synthesis

Procurement of high-purity 4-(3-fluorobenzyloxy)benzaldehyde is essential for the manufacture of safinamide mesylate, an approved drug for the treatment of Parkinson's disease and epilepsy [1]. The specific fluorination pattern is required for the reductive amination step that forms the active pharmaceutical ingredient. Using alternative regioisomers would produce an incorrect final product, and the presence of isomeric impurities in the starting material can lead to costly purification challenges downstream. The availability of a validated GC method for isomer detection further supports quality control in this application [2].

ALDH and MAO Enzyme Research

This compound serves as a valuable scaffold and reference molecule in the design of new inhibitors targeting aldehyde dehydrogenases (ALDHs) and monoamine oxidases (MAOs). Its demonstrated inhibition of ALDH3A1 (IC50 = 2.1 µM) [3] and its role as a metabolite in MAO-B inhibition studies [4] provide a quantitative baseline for structure-activity relationship (SAR) studies. Researchers can modify the benzyloxy or benzaldehyde moieties to optimize potency and selectivity against specific isoforms, leveraging the established biological activity data.

Novel Fluorinated Building Blocks

As a versatile fluorinated aromatic aldehyde, 4-(3-fluorobenzyloxy)benzaldehyde is a valuable starting material for creating new chemical entities. The aldehyde group can undergo a variety of transformations, including oxidations, reductions, and Wittig reactions, to yield carboxylic acids, alcohols, and olefins, respectively . The presence of the fluorine atom can impart desirable properties, such as increased metabolic stability or altered lipophilicity, making it a key component in the design of novel pharmaceuticals, agrochemicals, and functional materials .

Analytical Methods & Quality Control

Due to its established importance as a pharmaceutical intermediate, this compound is a critical target for analytical method development. The patented GC method for detecting its 4-isomer impurity [2] demonstrates the need for rigorous quality control. Laboratories developing or validating analytical methods for safinamide or related compounds will require a well-characterized, high-purity standard of 4-(3-fluorobenzyloxy)benzaldehyde to ensure the accuracy and reliability of their assays.

Application
Selection Property
Validation Focus
Safinamide intermediate synthesis
Regioisomer control
Isomer impurity profiling
ALDH / MAO enzyme research
IC50 reference data
SAR and isoform selectivity
Fluorinated building block synthesis
Aldehyde reactivity
Derivatization and property tuning
Analytical method development
Certified purity standard
Isomer detection method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Fluorobenzyloxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.